4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
CAS No.: 117107-08-1
Cat. No.: VC3413384
Molecular Formula: C13H28O2Si
Molecular Weight: 244.44 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol - 117107-08-1](/images/structure/VC3413384.png)
Specification
CAS No. | 117107-08-1 |
---|---|
Molecular Formula | C13H28O2Si |
Molecular Weight | 244.44 g/mol |
IUPAC Name | 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol |
Standard InChI | InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3 |
Standard InChI Key | IVBYRRSNLLPMIO-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCC1CCC(CC1)O |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCC(CC1)O |
Introduction
Chemical Identity and Structural Properties
Basic Identification
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is registered under CAS number 117107-08-1 and possesses the molecular formula C₁₃H₂₈O₂Si . This compound is also identified in chemical databases by its MDL number MFCD28063759 . The IUPAC nomenclature provides several acceptable naming conventions for this structure, including 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol and 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol .
Structural Characteristics
The molecular structure features a cyclohexane ring with two key functional groups: a hydroxyl group directly attached to the cyclohexane ring at position 1, and a hydroxymethyl group at position 4 that has been protected with a tert-butyldimethylsilyl (TBDMS) group. The TBDMS protection creates an ether linkage that shields one hydroxyl functionality while leaving the other accessible for further chemical transformations .
The compound is characterized by its InChI code: 1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3, and the InChI key: IVBYRRSNLLPMIO-UHFFFAOYSA-N . These identifiers uniquely define the molecular connectivity and stereochemistry.
Physical and Chemical Properties
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol exists as a liquid or viscous liquid to semi-solid substance at room temperature . The compound possesses a molecular weight of 244.45 g/mol, which aligns with its calculated monoisotopic mass of 244.185857 . Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
Synthesis and Chemical Reactivity
Chemical Reactivity
The compound's reactivity profile is defined by two key features:
-
The free hydroxyl group on the cyclohexane ring remains available for chemical transformations including oxidation, esterification, or further protection with different protecting groups.
-
The TBDMS-protected hydroxymethyl group is stable under various reaction conditions, particularly basic conditions, but can be selectively deprotected using fluoride sources such as tetrabutylammonium fluoride (TBAF).
This differential reactivity makes 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol a valuable intermediate in multi-step syntheses where selective transformations are required.
Applications in Organic Synthesis
As a Protected Intermediate
The primary application of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is as a protected intermediate in organic synthesis. The TBDMS group serves as a protecting group for the primary alcohol function, while the secondary alcohol remains available for selective reactions. This protection strategy is particularly valuable in complex synthesis pathways where sequential transformations must target specific functional groups.
The compound finds utility in the synthesis of natural products, pharmaceuticals, and other complex molecules where regioselective transformations are critical. The TBDMS group offers advantages including:
-
Stability under various reaction conditions, particularly basic conditions and many nucleophilic reactions
-
Resistance to hydrogenation conditions
-
Selective removal using fluoride sources
Chemical Building Block
As a functionalized cyclohexane derivative, this compound serves as a valuable building block for constructing more complex molecular architectures. The cyclohexane ring provides a well-defined three-dimensional scaffold, while the differentially protected hydroxyl groups allow for regioselective modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume